molecular formula C22H25N3O4 B2619157 N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-45-7

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B2619157
CAS No.: 880810-45-7
M. Wt: 395.459
InChI Key: IQFWWAQFPJQWCN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both the dimethoxyphenyl and quinazolinone moieties suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: This step might involve nucleophilic substitution or other suitable reactions to attach the dimethoxyphenyl group to the quinazolinone core.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxy-4-quinazolinone.

    Dimethoxyphenyl Derivatives: Compounds like 3,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenethylamine share the dimethoxyphenyl moiety.

Uniqueness

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to the combination of the dimethoxyphenyl and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-17-12-16(13-18(14-17)29-2)24-21(26)10-4-3-7-11-25-15-23-20-9-6-5-8-19(20)22(25)27/h5-6,8-9,12-15H,3-4,7,10-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFWWAQFPJQWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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